molecular formula C11H10N4O2 B1221338 Unii-L98I16887E

Unii-L98I16887E

Cat. No. B1221338
M. Wt: 230.22 g/mol
InChI Key: CXGHHASVNBBLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-L98I16887E, also known as Unii-L98I16887E, is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Unii-L98I16887E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-L98I16887E including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(phthalazin-1-ylhydrazinylidene)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGHHASVNBBLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00986916
Record name 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(2-(1-phthalazinyl)hydrazinylidene)-

CAS RN

67536-13-4
Record name Hydralazine pyruvic acid hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67536-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Phthalazin-1-yl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRALAZINE PYRUVIC ACID HYDRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L98I16887E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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